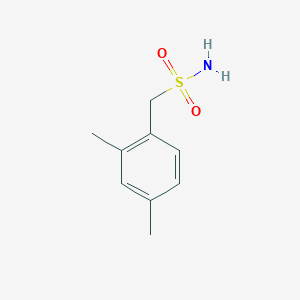
(2,4-Dimethylphenyl)methanesulfonamide
Vue d'ensemble
Description
(2,4-Dimethylphenyl)methanesulfonamide: is an organic compound characterized by a benzene ring substituted with two methyl groups at positions 2 and 4, and a methanesulfonamide group attached to the benzene ring. This compound is part of the sulfonamide family, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,4-dimethylaniline as the starting material.
Reaction Steps: The aniline is first diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. This is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the desired sulfonamide.
Purification: The product is purified through recrystallization from an appropriate solvent, such as ethanol.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield.
Analyse Des Réactions Chimiques
(2,4-Dimethylphenyl)methanesulfonamide: undergoes various types of reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions are less common but can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the methanesulfonamide group directs electrophiles to the ortho and para positions of the benzene ring. Common reagents include nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination.
Major Products Formed:
Nitration: Formation of 2,4-dimethyl-4-nitrobenzenesulfonamide.
Bromination: Formation of 2,4-dimethyl-4-bromobenzenesulfonamide.
Applications De Recherche Scientifique
(2,4-Dimethylphenyl)methanesulfonamide: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may be explored for its potential medicinal applications.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (2,4-Dimethylphenyl)methanesulfonamide exerts its effects depends on its specific application. For example, in antibacterial applications, the compound may inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial survival.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: The compound may act as an enzyme inhibitor, targeting specific enzymes involved in critical biological pathways.
Binding Affinity: The sulfonamide group can bind to metal ions or other biological targets, influencing their activity.
Comparaison Avec Des Composés Similaires
(2,4-Dimethylphenyl)methanesulfonamide: is compared with other similar compounds to highlight its uniqueness:
N-Phenylmethanesulfonamide: Similar structure but lacks the methyl groups, leading to different reactivity and applications.
N-(2,3-Dimethylphenyl)methanesulfonamide: Similar to the target compound but with a different position of the methyl groups, affecting its chemical properties.
2,4-Dimethylbenzenesulfonic Acid: A related compound where the sulfonamide group is replaced by a sulfonic acid group, resulting in different chemical behavior.
This compound .
Propriétés
IUPAC Name |
(2,4-dimethylphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7-3-4-9(8(2)5-7)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMXWWVAWAONFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CS(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















